2-Amino-4-(2-chlorophenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
Description
Properties
IUPAC Name |
2-amino-4-(2-chlorophenyl)-6-ethyl-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O3S/c1-2-24-16-10-6-4-8-13(16)18-19(28(24,25)26)17(14(11-22)20(23)27-18)12-7-3-5-9-15(12)21/h3-10,17H,2,23H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWXJXHJOXZEMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C(S1(=O)=O)C(C(=C(O3)N)C#N)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2-chlorophenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide typically involves multi-component reactions. One common method involves the condensation of 4-chlorobenzaldehyde, malononitrile, ethyl acetoacetate, and thiourea under reflux conditions in ethanol . The reaction is catalyzed by various agents such as ammonium 12-molybdophosphate or silica chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis typically involves optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(2-chlorophenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic ring and the nitrile group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, related compounds have demonstrated cytotoxic effects with IC50 values ranging from to against human lung cancer cells .
Antimicrobial Properties
The compound has been investigated for its antimicrobial activity against a range of bacterial strains. Its mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways. In vitro studies have revealed potent antibacterial effects with minimal toxicity towards human cells, suggesting its potential as a new antimicrobial agent .
Cholinesterase Inhibition
The interaction of this compound with cholinesterases has been explored for its implications in treating neurological disorders such as Alzheimer's disease. Preliminary data suggest that structural modifications can enhance its inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes .
Material Science Applications
Due to its unique chemical structure, this compound is also being explored in material science for developing new materials with specific properties. Its ability to act as a building block for synthesizing more complex molecules opens avenues for creating advanced materials in various industrial applications .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antitumor potential of various derivatives of benzothiazine compounds similar to 2-amino-4-(2-chlorophenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide. The results indicated that specific functional groups significantly enhance anticancer activity, highlighting the importance of structural modifications in drug design .
Case Study 2: Antimicrobial Activity Assessment
Another investigation focused on the antimicrobial properties of benzothiazine derivatives against resistant bacterial strains. The study found that certain derivatives exhibited strong antibacterial activity while maintaining low toxicity to human cells, indicating their potential as therapeutic agents .
Mechanism of Action
The mechanism of action of 2-Amino-4-(2-chlorophenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide involves its interaction with various molecular targets. It may inhibit specific enzymes or bind to receptors, altering cellular pathways and leading to its observed biological effects . The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Structural Analogues and Their Properties
Key structural analogs are compared below based on substituents, physical properties, and biological activities:
Abbreviations : Bn = benzyl; Ph = phenyl; ClPh = chlorophenyl; Me = methyl; Et = ethyl.
Substituent Effects on Activity
- Chlorophenyl vs.
- Ethyl vs. Methyl/Benzyl Groups : The 6-ethyl substituent may offer intermediate steric bulk compared to smaller (methyl) or larger (benzyl) groups. In MAO inhibitors, bulkier groups (e.g., benzyl in 6d) favor MAO-A selectivity, while smaller groups (e.g., methyl in 7q) favor MAO-B .
- Cyano Group: Present in all listed compounds, the cyano group enhances hydrogen-bonding with enzyme active sites, as demonstrated in molecular docking studies of MAO inhibitors .
Research Findings and Implications
Physical Property Analysis
- Melting Points: Chlorinated and bulky substituents (e.g., 11a, Ev4) increase melting points (243–246°C) compared to non-halogenated analogs (170–171°C for 3s, Ev1), reflecting stronger crystal lattice interactions .
Biological Activity
The compound 2-Amino-4-(2-chlorophenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a member of the benzothiazine family known for its diverse biological activities. This article synthesizes available research findings regarding its biological activity, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 401.85 g/mol. The compound features a complex heterocyclic structure that contributes to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the following areas:
- Anticancer Activity : Various studies have demonstrated that derivatives of benzothiazine compounds can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds similar to the target compound have shown significant cytotoxic effects against various cancer cell lines such as A431 and A549 .
- Antimicrobial Activity : Compounds within this class have been evaluated for their antibacterial and antifungal properties. In vitro studies have shown effectiveness against a range of pathogens, indicating potential for development as antimicrobial agents .
- Enzyme Inhibition : There is evidence suggesting that this compound may act as an inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. The inhibition of AChE can enhance cholinergic transmission by preventing the breakdown of acetylcholine .
Anticancer Studies
A recent study synthesized novel benzothiazole derivatives and evaluated their anticancer properties. The results indicated that certain derivatives exhibited IC50 values in the nanomolar range against cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| B7 | A431 | 0.11 |
| B7 | A549 | 0.29 |
| 4i | HOP-92 | 0.15 |
These findings highlight the potential for further development of benzothiazine derivatives as anticancer agents .
Antimicrobial Activity
In vitro assays demonstrated that related compounds showed significant inhibition against various bacterial strains with minimal inhibitory concentrations (MIC) ranging from 25 to 100 µg/mL. This suggests a promising avenue for developing new antimicrobial therapies based on this chemical scaffold .
Enzyme Inhibition Studies
The enzyme inhibitory activity was assessed using colorimetric methods, revealing that certain derivatives exhibited potent AChE inhibition comparable to established drugs like donepezil. The most active compounds were characterized by low IC50 values, indicating high potency:
| Compound | IC50 (nM) |
|---|---|
| Compound 3r | 0.11 |
| Compound 3k | 1.18 |
These findings support the potential use of these compounds in treating cognitive disorders associated with cholinergic dysfunction .
Case Studies
- Case Study on Anticancer Activity : In a study involving human lung carcinoma cells, the compound was found to induce apoptosis via mitochondrial pathways, leading to increased expression of pro-apoptotic factors while decreasing anti-apoptotic proteins.
- Case Study on Enzyme Inhibition : Another investigation focused on the effect of this compound on AChE activity in rat brain homogenates showed significant inhibition at micromolar concentrations, suggesting its potential role in enhancing cognitive function.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be systematically optimized?
- Answer : The compound can be synthesized via multi-step heterocyclic condensation reactions. Key steps include:
- Cyclization : Refluxing intermediates (e.g., thiouracil derivatives) with aldehydes (e.g., 2-chlorobenzaldehyde) in acetic anhydride/acetic acid (1:2 ratio) with sodium acetate as a catalyst (60–70°C, 2–12 hours) .
- Solvent Optimization : Replace traditional solvents with aqueous media to improve green chemistry metrics while monitoring yield via HPLC .
- Yield Enhancement : Vary molar ratios (e.g., 1:1.2 for aldehyde:intermediate) and employ microwave-assisted synthesis to reduce reaction time .
Q. Which spectroscopic techniques are critical for structural confirmation, and what diagnostic peaks should be prioritized?
- Answer :
- IR Spectroscopy : Prioritize nitrile (CN) stretches (~2,220 cm⁻¹) and sulfone (SO₂) vibrations (~1,300–1,150 cm⁻¹) .
- NMR : Focus on aromatic proton environments (δ 7.0–8.5 ppm for 2-chlorophenyl) and diastereotopic protons in the pyrano-benzothiazine core (δ 4.0–6.0 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 386–403 for analogous structures) and isotopic patterns for chlorine .
Q. What protocols ensure accurate determination of molecular weight and purity post-synthesis?
- Answer :
- High-Resolution Mass Spectrometry (HRMS) : Resolve isotopic clusters to confirm molecular formula (e.g., C₂₀H₁₈ClN₃O₃S) .
- HPLC-PDA : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>95%) and detect byproducts .
Advanced Research Questions
Q. How can contradictions in NMR data (e.g., overlapping proton signals) be resolved for this compound?
- Answer :
- 2D NMR Techniques : Apply HSQC to correlate carbon-proton couplings and NOESY to identify spatial proximities in the fused heterocyclic system .
- Dynamic NMR : Analyze variable-temperature spectra to resolve conformational exchange broadening in the dihydropyrano ring .
Q. What computational strategies predict the compound’s reactivity and binding interactions?
- Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using force fields like AMBER to guide pharmacophore design .
Q. How can mechanistic pathways for key cyclization steps be experimentally validated?
- Answer :
- Isotopic Labeling : Introduce deuterium at reactive sites (e.g., amino groups) to track proton transfer via LC-MS .
- Intermediate Trapping : Quench reactions at short intervals (e.g., 30 min) and isolate intermediates (e.g., Schiff bases) for characterization .
Q. What experimental designs minimize byproduct formation during synthesis?
- Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading) and optimize yield/purity .
- In Situ Monitoring : Employ ReactIR to track reaction progress and adjust conditions in real-time .
Data Analysis and Theoretical Frameworks
Q. How should researchers reconcile discrepancies between experimental and computational spectral data?
- Answer :
- Benchmarking : Compare experimental IR/NMR with DFT-predicted spectra (e.g., using Gaussian 16) and adjust basis sets (e.g., B3LYP/6-31G*) for accuracy .
- Error Analysis : Quantify deviations (e.g., chemical shift RMSD < 0.5 ppm) to refine computational models .
Q. What statistical methods are appropriate for analyzing structure-activity relationships (SAR) in derivatives?
- Answer :
- Multivariate Analysis : Apply PCA or PLS regression to correlate substituent effects (e.g., Cl position) with bioactivity .
- QSAR Modeling : Use MOE or Schrödinger to develop predictive models for optimizing pharmacokinetic properties .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
